molecular formula C21H22N8 B14726442 1-N',3-N'-dianilino-2-phenyldiazenylpropanediimidamide CAS No. 7154-57-6

1-N',3-N'-dianilino-2-phenyldiazenylpropanediimidamide

Katalognummer: B14726442
CAS-Nummer: 7154-57-6
Molekulargewicht: 386.5 g/mol
InChI-Schlüssel: IDIWWEGGCXRKFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-N’,3-N’-dianilino-2-phenyldiazenylpropanediimidamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of an aniline group, a diazenyl group, and a propanediimidamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-N’,3-N’-dianilino-2-phenyldiazenylpropanediimidamide typically involves the reaction of aniline derivatives with diazonium salts under controlled conditions. The process begins with the formation of the diazonium salt, which is then coupled with aniline to form the desired compound. The reaction conditions often include maintaining a low temperature and using acidic or basic catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: 1-N’,3-N’-dianilino-2-phenyldiazenylpropanediimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties .

Wissenschaftliche Forschungsanwendungen

1-N’,3-N’-dianilino-2-phenyldiazenylpropanediimidamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-N’,3-N’-dianilino-2-phenyldiazenylpropanediimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-N’,3-N’-dianilino-2-phenyldiazenylpropanediimidamide stands out due to its unique combination of aniline and diazenyl groups, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Eigenschaften

CAS-Nummer

7154-57-6

Molekularformel

C21H22N8

Molekulargewicht

386.5 g/mol

IUPAC-Name

1-N',3-N'-dianilino-2-phenyldiazenylpropanediimidamide

InChI

InChI=1S/C21H22N8/c22-20(28-25-17-12-6-2-7-13-17)19(27-24-16-10-4-1-5-11-16)21(23)29-26-18-14-8-3-9-15-18/h1-15,19,25-26H,(H2,22,28)(H2,23,29)

InChI-Schlüssel

IDIWWEGGCXRKFJ-UHFFFAOYSA-N

Isomerische SMILES

C1=CC=C(C=C1)N/N=C(\N)/C(N=NC2=CC=CC=C2)/C(=N/NC3=CC=CC=C3)/N

Kanonische SMILES

C1=CC=C(C=C1)NN=C(C(C(=NNC2=CC=CC=C2)N)N=NC3=CC=CC=C3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.